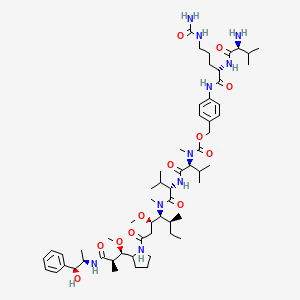
Val-Cit-PAB-MMAE
Vue d'ensemble
Description
Val-Cit-PAB-MMAE est un composé utilisé dans les conjugués anticorps-médicaments (ADC) pour la thérapie ciblée du cancer. Il se compose de trois composants : un lieur peptidique (Val-Cit-PAB), un inhibiteur puissant des microtubules (monométhylauristatine E) et un anticorps spécifique à un antigène associé à la tumeur . Ce composé est conçu pour délivrer l'agent cytotoxique directement aux cellules cancéreuses, minimisant les dommages aux cellules saines.
Applications De Recherche Scientifique
Val-Cit-PAB-MMAE has several scientific research applications:
Cancer Therapy: Used in ADCs to target and kill cancer cells with high specificity.
Drug Delivery Research: Studied for its effectiveness in delivering cytotoxic agents to specific cells.
Biological Studies: Used to understand the mechanisms of targeted drug delivery and the role of peptide linkers in ADCs.
Mécanisme D'action
Target of Action
Val-Cit-PAB-MMAE is an antibody-drug conjugate (ADC) that targets cancer cells with high specificity . The primary target of this compound is the tumor-associated antigen on the surface of cancer cells . The ADC is designed to bind to this antigen, allowing for targeted delivery of the cytotoxic payload .
Mode of Action
The mechanism of action of this compound involves the antibody portion of the ADC selectively recognizing and binding to a specific antigen on the surface of the cancer cell . This binding triggers endocytosis, delivering the ADC inside the cancer cell . Once inside the cell, the cytotoxic payload, monomethyl auristatin E (MMAE), is released . MMAE is a potent mitotic inhibitor that works by inhibiting tubulin polymerization , which disrupts the formation of the mitotic spindle and halts cell division .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the process of cell division. By inhibiting tubulin polymerization, MMAE prevents the formation of the mitotic spindle, a crucial component for chromosome segregation during cell division . This disruption leads to cell cycle arrest and ultimately cell death .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The antibody component of the ADC allows for targeted delivery of the drug, which can enhance its absorption and distribution to the desired site of action . The linker component of the ADC, in this case Val-Cit-PAB, is designed to be stable in circulation but cleavable inside the target cell, ensuring the release of the drug only at the site of action .
Result of Action
The result of this compound’s action at the molecular level is the disruption of tubulin polymerization, leading to cell cycle arrest . At the cellular level, this results in the death of the cancer cell . This targeted action minimizes damage to healthy cells, enhancing the therapeutic index of the drug .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability and efficacy of the ADC can be affected by extracellular enzymes in the tumor microenvironment . These enzymes can cleave the linker prematurely, leading to systemic release of the cytotoxic payload and off-target toxicities . Therefore, the design of the linker is crucial for maintaining the stability of the ADC in the circulation and ensuring payload release only within the target cell .
Analyse Biochimique
Biochemical Properties
Val-Cit-PAB-MMAE plays a crucial role in biochemical reactions. The monomethyl auristatin E (MMAE) component of this compound is a potent mitotic inhibitor that works by inhibiting microtubulin polymerization . This interaction with microtubulin, a protein crucial for cell division, is central to the biochemical properties of this compound.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by preventing microtubulin polymerization, thereby inhibiting cell division . This can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with microtubulin . By inhibiting microtubulin polymerization, MMAE prevents the formation of the mitotic spindle necessary for cell division . This leads to cell cycle arrest and ultimately cell death .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the metabolic pathway of microtubulin polymerization . By inhibiting this process, it can affect metabolic flux and metabolite levels within cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues via the bloodstream . The antibody component of the ADC binds to specific antigens on the surface of target cells, leading to internalization of the ADC and release of the MMAE payload .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm . Once internalized, the ADC is trafficked to lysosomes, where the drug payload is released . The MMAE then exerts its effects by binding to microtubulin and preventing its polymerization .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du Val-Cit-PAB-MMAE implique plusieurs étapes :
Synthèse peptidique : Le dipeptide Val-Cit est synthétisé en utilisant des techniques standard de synthèse peptidique en phase solide.
Attachement du lieur : Le peptide est ensuite couplé à un lieur de para-aminobenzylcarbamate (PABC).
Conjugaison du médicament : Finalement, la monométhylauristatine E est attachée au lieur PABC
Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :
Synthèse peptidique à grande échelle : Utilisation de synthétiseurs peptidiques automatisés.
Purification : La chromatographie liquide haute performance (HPLC) est utilisée pour purifier le conjugué peptide-lieur-médicament.
Contrôle qualité : Tests rigoureux pour garantir la pureté et la stabilité du produit final.
Analyse Des Réactions Chimiques
Types de réactions : Val-Cit-PAB-MMAE subit plusieurs types de réactions :
Réactions de clivage : Le dipeptide Val-Cit est clivé par la cathépsine B et les enzymes apparentées dans les lysosomes tumoraux.
Hydrolyse : Le lieur PABC est hydrolysé pour libérer la monométhylauristatine E à l'intérieur de la cellule cible.
Réactifs et conditions courants :
Clivage enzymatique : Cathépsine B et autres enzymes lysosomales.
Conditions d'hydrolyse : Milieu acide à l'intérieur des lysosomes.
Principaux produits formés :
Monométhylauristatine E : Libérée à l'intérieur de la cellule cancéreuse pour exercer ses effets cytotoxiques.
4. Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique :
Thérapie du cancer : Utilisé dans les ADC pour cibler et tuer les cellules cancéreuses avec une grande spécificité.
Recherche sur la délivrance de médicaments : Étudié pour son efficacité dans la délivrance d'agents cytotoxiques à des cellules spécifiques.
Études biologiques : Utilisé pour comprendre les mécanismes de la délivrance ciblée de médicaments et le rôle des lieurs peptidiques dans les ADC.
5. Mécanisme d'action
Le mécanisme d'action du this compound implique plusieurs étapes :
Ciblage : La partie anticorps de l'ADC se lie à un antigène spécifique sur la surface de la cellule cancéreuse.
Internalisation : L'ADC est internalisé par la cellule cancéreuse par endocytose.
Effet cytotoxique : La monométhylauristatine E inhibe la polymérisation des microtubules, conduisant à l'arrêt du cycle cellulaire et à l'apoptose.
Composés similaires :
PSMA-Val-Cit-PAB-MMAE : Structure similaire, mais cible l'antigène de la membrane spécifique de la prostate.
Mal-PEG8-Val-Cit-PAB-MMAE : Contient un lieur de polyéthylène glycol (PEG) pour une meilleure solubilité.
Unicité : This compound est unique en raison de son lieur peptidique spécifique (Val-Cit-PAB) et de son inhibiteur puissant des microtubules (monométhylauristatine E), qui offre une grande spécificité et une grande efficacité dans le ciblage des cellules cancéreuses .
Comparaison Avec Des Composés Similaires
PSMA-Val-Cit-PAB-MMAE: Similar structure but targets prostate-specific membrane antigen.
Mal-PEG8-Val-Cit-PAB-MMAE: Contains a polyethylene glycol (PEG) linker for improved solubility.
Uniqueness: Val-Cit-PAB-MMAE is unique due to its specific peptide linker (Val-Cit-PAB) and its potent microtubule inhibitor (monomethyl auristatin E), which provides high specificity and efficacy in targeting cancer cells .
Propriétés
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H94N10O12/c1-15-36(8)49(44(78-13)31-45(69)68-30-20-24-43(68)51(79-14)37(9)52(71)62-38(10)50(70)40-21-17-16-18-22-40)66(11)56(75)47(34(4)5)65-55(74)48(35(6)7)67(12)58(77)80-32-39-25-27-41(28-26-39)63-53(72)42(23-19-29-61-57(60)76)64-54(73)46(59)33(2)3/h16-18,21-22,25-28,33-38,42-44,46-51,70H,15,19-20,23-24,29-32,59H2,1-14H3,(H,62,71)(H,63,72)(H,64,73)(H,65,74)(H3,60,61,76)/t36-,37+,38+,42-,43-,44+,46-,47-,48-,49-,50+,51+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZEAGSMYTVSXQA-XZZQEHRXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H94N10O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1123.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A: Val-Cit-PAB-MMAE itself is not inherently cytotoxic. It functions as a potent anti-mitotic agent once released inside the target cell. [, , ] The Val-Cit-PAB moiety acts as a cleavable linker, designed to be stable in circulation but susceptible to enzymatic cleavage within the target cell. Upon cleavage, the active drug, monomethyl auristatin E (MMAE), is released. MMAE binds to tubulin, a protein crucial for cell division, and prevents microtubule polymerization. [] This disruption of microtubule dynamics halts cell division, ultimately leading to cell death.
A: ADCs represent a targeted approach to cancer therapy. This compound is a key component of several ADCs. [, , , ] It is attached to a monoclonal antibody via the Val-Cit-PAB linker. This antibody selectively binds to a specific antigen present on the surface of cancer cells. Upon binding and internalization, the ADC releases MMAE intracellularly, leading to targeted cell death. This targeted approach aims to enhance anti-tumor efficacy while minimizing off-target effects on healthy cells. [, ]
ANone: this compound offers several advantages as a cytotoxic payload in ADCs:
- Potent Cytotoxicity: MMAE exhibits potent anti-mitotic activity, effectively inducing cell death in various cancer types. [, ]
- Targeted Delivery: The Val-Cit-PAB linker allows for controlled release within target cells, minimizing systemic toxicity. [, , ]
- Versatility: Research demonstrates successful conjugation of this compound to different antibodies, targeting various cancer types. [, , , ]
- Favorable Pharmacokinetic Properties: Studies show that ADCs incorporating this compound exhibit a suitable half-life and pharmacokinetic profile for therapeutic applications. []
ANone: While this compound holds great promise, challenges exist:
- Drug Resistance: Cancer cells can develop resistance mechanisms, impacting ADC efficacy. Further research is crucial to understand and overcome these mechanisms. []
- Off-Target Effects: Although designed for targeted delivery, some off-target effects and toxicity may still occur. [] Continuous monitoring and optimization of ADC design are essential to minimize these effects.
- Immunogenicity: The linker and payload components might elicit an immune response. Strategies to minimize immunogenicity are crucial for long-term efficacy and safety. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



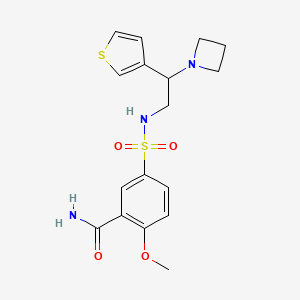
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2501964.png)
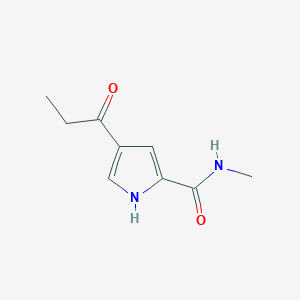
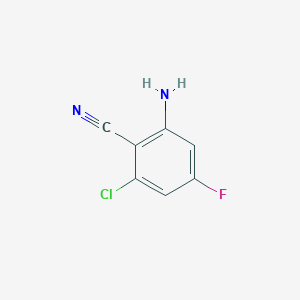
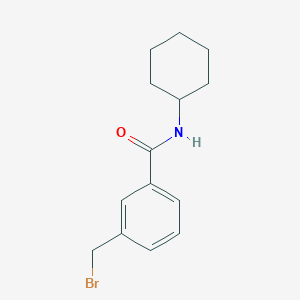
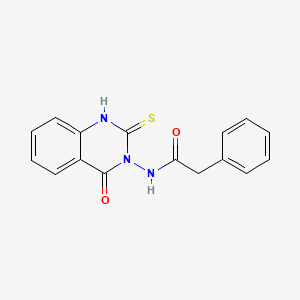
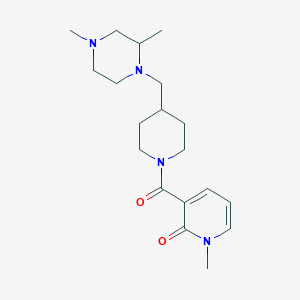

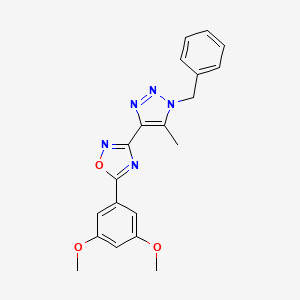
![2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2501976.png)
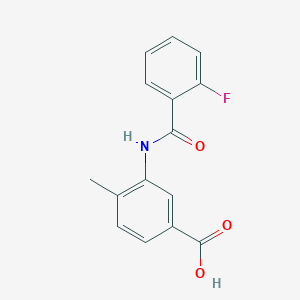

![[5-Bromo-2-(2-propyn-1-yloxy)phenyl]methanol](/img/structure/B2501981.png)
